molecular formula C7H9N B147111 3,5-Dimethylpyridine CAS No. 591-22-0

3,5-Dimethylpyridine

Cat. No. B147111
CAS RN: 591-22-0
M. Wt: 107.15 g/mol
InChI Key: HWWYDZCSSYKIAD-UHFFFAOYSA-N
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Description

3,5-Dimethylpyridine, also known as lutidine, is a derivative of pyridine with the chemical formula C7H9N . It is one of several dimethyl-substituted derivatives of pyridine .


Synthesis Analysis

The synthesis of 3,5-Dimethylpyridine has been explored using a two-step process via the synthesis of alkoxy-3,4-dihydro-2H-pyran as a precursor . The synthesis starts from methacrolein, propenyl ether, and 15N-labelled NH4Cl as a nitrogen source . Another method involves a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in an alcohol-alkaline medium .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethylpyridine is C7H9N . It is defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

3,5-Dimethylpyridine can undergo various chemical reactions. For example, it can be hydrogenated to form 3,5-dimethylpiperidine . It can also participate in a three-component reaction to form bis(biarylhydrazone) derivatives .


Physical And Chemical Properties Analysis

3,5-Dimethylpyridine has a density of 0.9±0.1 g/cm3, a boiling point of 170.7±9.0 °C at 760 mmHg, and a vapor pressure of 1.9±0.3 mmHg at 25°C . It has a molar refractivity of 34.0±0.3 cm3 and a molar volume of 115.2±3.0 cm3 .

Scientific Research Applications

Synthesis of N labelled 3,5 dimethylpyridine

3,5-Dimethylpyridine is used in the synthesis of 15N-labelled pyridines , which are liquid and solid-state nuclear magnetic resonance (NMR) probes for chemical and biological environments . The 15N chemical shifts of these pyridines are sensitive to hydrogen-bond and protonation states . By varying the type and number of substituents, different target pyridines can be synthesized exhibiting different pKa values and molecular volumes .

Probing Chemical and Biological Environments

15N-labelled pyridines, including 3,5-dimethylpyridine, are important liquid and solid-state nuclear magnetic resonance (NMR) probes for chemical and biological environments . They have been used to explore the acidity of mesoporous surfaces or of biological environments using high-resolution solid-state NMR spectroscopy .

Monitoring Local H-bond and Protonation State

The 15N chemical shifts of 3,5-dimethylpyridine are very sensitive to the 15N1H distance and can be used to monitor the local H-bond and protonation state . This makes it a valuable tool in the study of chemical and biological environments .

Exploring Local Structures

The mobility of 3,5-dimethylpyridine to jump from one proton donor to another allows one to obtain interesting information about local structures . This makes it a useful tool in the study of molecular dynamics .

Thermodynamic Property Data

3,5-Dimethylpyridine is included in the collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Catalyst Passivation Techniques

3,5-Dimethylpyridine has been used in the study of catalyst passivation techniques . The effectiveness of these techniques has been studied in situ with a magnetometer .

Safety and Hazards

3,5-Dimethylpyridine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

3,5-dimethylpyridine
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InChI

InChI=1S/C7H9N/c1-6-3-7(2)5-8-4-6/h3-5H,1-2H3
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InChI Key

HWWYDZCSSYKIAD-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CN=C1)C
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Molecular Formula

C7H9N
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DSSTOX Substance ID

DTXSID5052254
Record name 3,5-Dimethylpyridine
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Molecular Weight

107.15 g/mol
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Physical Description

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS]
Record name Pyridine, 3,5-dimethyl-
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Vapor Pressure

1.74 [mmHg]
Record name 3,5-Dimethylpyridine
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Product Name

3,5-Dimethylpyridine

CAS RN

591-22-0
Record name 3,5-Dimethylpyridine
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Synthesis routes and methods

Procedure details

Into a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser were charged 321 g of 3,5-lutidine and 64 g of Raney cobalt, and the air in the vessel was replaced with hydrogen gas, after which the internal temperature was raised to 240° C. Next, 570 g of methanol was continuously introduced thereinto under pressure by means of a constant volume delivery pump over a period of 7 hours. During the introduction of methanol, the produced gas was intermittently liberated outside the reaction system so as to keep the internal pressure of the autoclave in the range of 45 to 60 kg/cm2. After the reaction was completed, the autoclave was cooled to room temperature, and the contents were taken out. The catalyst was removed by filtration, after which 30 g of sodium hydroxide was added to the filtrate, and the resulting mixture was separated by using a separating funnel to obtain 400 g of an oily substance. When the oily substance obtained was distilled by using a Dixon packed tower, there were obtained 32 g of 3,5-lutidine of 99% purity as measured by gas chromatography at a tower top temperature of 90° to 93° C./50 mmHg, 314,4 g of 2,3,5-collidine of 99.3% purity as measured by gas chromatography at a tower top temperature of 102° to 103° C./50 mmHg, and 13.9 g of 2,3,5,6-tetramethylpyridine of 99% purity as measured by gas chromatography at a tower top temperature of 112° C./50 mmHg. The yield of the product 2,3,5-collidine obtained from 3,5-lutidine used as a starting material was 86%, and that of 2,3,5,6-tetramethylpyridine obtained therefrom was 3.4%. The selectivities of the above-mentioned products were 96.3% and 3.7%, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 3,5-Dimethylpyridine has the molecular formula C₇H₉N and a molecular weight of 107.15 g/mol.

A: Researchers commonly utilize Infrared (IR) spectroscopy [, , , ], ¹H Nuclear Magnetic Resonance (¹H NMR) [, , , , ], and ¹³C Nuclear Magnetic Resonance (¹³C NMR) spectroscopy [, , ] to characterize 3,5-dimethylpyridine and its derivatives. ¹⁹F NMR is also employed for characterizing perfluoroalkyl derivatives []. Additionally, UV-Vis spectroscopy aids in understanding the electronic transitions within the molecule [, ].

A: Yes, 3,5-dimethylpyridine displays good solubility in various organic solvents like toluene [, , ], tetrahydrofuran [], pyridine [, ], and acetonitrile []. Its solubility in aromatic hydrocarbons is particularly notable [].

A: While not directly a catalyst, 3,5-dimethylpyridine acts as a ligand in various catalytic systems. For instance, a combination of (POCOPtBu)IrHCl, NaBArF4, and 3,5-dimethylpyridine catalyzes the regioselective silylation of the α-C(sp3)–H bond in 2-alkyl-1,3-azole derivatives [].

A: Yes, molecular orbital calculations have been used to determine the spin densities in 3,5-dimethylpyridine, providing insights into its electronic structure and reactivity []. Additionally, computational methods like NBO analysis have been applied to study the charge transfer characteristics of 3,5-dimethylpyridine during halogen bond formation [].

A: While specific formulation strategies are not extensively discussed in the provided research, forming complexes with metal ions, as seen in bis(O-butyldithiocarbonato)bis(3,5-dimethylpyridine)nickel(II) [], can influence solubility and stability. Researchers also explore the formation of salts and co-crystals with various organic molecules, like those involving phenol-based compounds, which can offer alternative formulation approaches for modifying physicochemical properties [].

A: Besides the spectroscopic methods mentioned earlier, X-ray crystallography plays a crucial role in determining the solid-state structures of 3,5-dimethylpyridine-containing compounds [, , , , , , ]. Additionally, thermogravimetric analysis (TGA) is used to assess the thermal stability of these compounds [, ].

A: 3,5-Dimethylpyridine readily coordinates to various metal centers, typically acting as a nitrogen-donor ligand. It forms complexes with transition metals like copper, manganese, nickel, and zinc [, , , , ]. These complexes exhibit diverse geometries, including square pyramidal [], octahedral [, ], and tetrahedral [, ] arrangements around the metal center.

ANone: 3,5-Dimethylpyridine can undergo a variety of chemical transformations, including:

  • Halogenation: It can be brominated at the 2 and 6 positions, leading to the formation of 2,6-dibromo-3,5-dimethylpyridine [].
  • N-oxidation: Reaction with hydrogen peroxide can yield 3,5-dimethylpyridine N-oxide, which serves as a versatile intermediate for further functionalization [, ].
  • Nucleophilic Substitution: Perfluoro-3,5-dimethylpyridine undergoes nucleophilic substitution with ammonia, methoxide, and polyfluoroalkyl anions at the 2, 4, and 6 positions [].

A: 3,5-Dimethylpyridine has a rich history as a building block in coordination chemistry and material science. While not a pharmaceutical itself, it serves as a key intermediate in synthesizing important pharmaceutical compounds like omeprazole and esomeprazole, used in treating gastrointestinal disorders [, ].

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